Cas no 1806871-92-0 (3-Chloro-2-(difluoromethyl)-5-iodo-4-methoxypyridine)

3-Chloro-2-(difluoromethyl)-5-iodo-4-methoxypyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-2-(difluoromethyl)-5-iodo-4-methoxypyridine
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- Inchi: 1S/C7H5ClF2INO/c1-13-6-3(11)2-12-5(4(6)8)7(9)10/h2,7H,1H3
- InChI Key: SZDRFTNRMQCHLQ-UHFFFAOYSA-N
- SMILES: IC1=CN=C(C(F)F)C(=C1OC)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 175
- XLogP3: 2.8
- Topological Polar Surface Area: 22.1
3-Chloro-2-(difluoromethyl)-5-iodo-4-methoxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029049386-1g |
3-Chloro-2-(difluoromethyl)-5-iodo-4-methoxypyridine |
1806871-92-0 | 97% | 1g |
$2,890.60 | 2022-03-31 | |
Alichem | A029049386-500mg |
3-Chloro-2-(difluoromethyl)-5-iodo-4-methoxypyridine |
1806871-92-0 | 97% | 500mg |
$1,597.40 | 2022-03-31 | |
Alichem | A029049386-250mg |
3-Chloro-2-(difluoromethyl)-5-iodo-4-methoxypyridine |
1806871-92-0 | 97% | 250mg |
$988.80 | 2022-03-31 |
3-Chloro-2-(difluoromethyl)-5-iodo-4-methoxypyridine Related Literature
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Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
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Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
Additional information on 3-Chloro-2-(difluoromethyl)-5-iodo-4-methoxypyridine
Introduction to 3-Chloro-2-(difluoromethyl)-5-iodo-4-methoxypyridine (CAS No. 1806871-92-0)
3-Chloro-2-(difluoromethyl)-5-iodo-4-methoxypyridine, identified by the chemical identifier CAS No. 1806871-92-0, is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their broad spectrum of biological activities and industrial applications. The structural features of 3-Chloro-2-(difluoromethyl)-5-iodo-4-methoxypyridine, including the presence of chloro, difluoromethyl, iodo, and methoxy substituents, contribute to its unique reactivity and potential utility in synthetic chemistry.
The chloro group at the 3-position and the iodo group at the 5-position provide electrophilic centers that can be readily functionalized through various cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Sonogashira couplings. These reactions are fundamental in constructing complex molecular architectures, making 3-Chloro-2-(difluoromethyl)-5-iodo-4-methoxypyridine a valuable intermediate in the synthesis of biologically active compounds. Additionally, the difluoromethyl group introduces electron-withdrawing effects, which can modulate the electronic properties of the pyridine ring and influence its interactions with biological targets.
The methoxy group at the 4-position further enhances the compound's versatility by serving as a leaving group in nucleophilic substitution reactions or participating in metal-catalyzed transformations. The combination of these substituents makes 3-Chloro-2-(difluoromethyl)-5-iodo-4-methoxypyridine an attractive building block for drug discovery efforts aimed at developing novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives due to their demonstrated efficacy across various therapeutic areas. For instance, studies have highlighted the role of pyridine-based compounds in oncology, neurology, and infectious diseases. The structural motif of 3-Chloro-2-(difluoromethyl)-5-iodo-4-methoxypyridine aligns well with these efforts, as it allows for the rapid diversification of molecular structures through modular synthetic approaches.
One notable application of this compound is in the development of kinase inhibitors, which are critical in targeted cancer therapies. The presence of both electrophilic and nucleophilic sites on 3-Chloro-2-(difluoromethyl)-5-iodo-4-methoxypyridine enables its incorporation into libraries of compounds that can be screened for kinase inhibition activity. Furthermore, the difluoromethyl group has been shown to improve metabolic stability and binding affinity in drug candidates, making it a desirable feature in lead optimization campaigns.
Another area where 3-Chloro-2-(difluoromethyl)-5-iodo-4-methoxypyridine has shown promise is in the synthesis of antiviral agents. The unique electronic environment provided by its substituents allows it to interact with viral enzymes and disrupt replication cycles. Researchers have leveraged its reactivity to develop novel analogs with enhanced antiviral properties, contributing to efforts aimed at combating emerging viral threats.
The agrochemical sector has also benefited from the use of 3-Chloro-2-(difluoromethyl)-5-iodo-4-methoxypyridine as a key intermediate. Its structural features enable the synthesis of pesticides and herbicides with improved efficacy and environmental safety profiles. By incorporating this compound into synthetic pathways, chemists have been able to develop next-generation agrochemicals that address growing challenges in crop protection while minimizing ecological impact.
Advances in computational chemistry have further accelerated the exploration of 3-Chloro-2-(difluoromethyl)-5-iodo-4-methoxypyridine's potential applications. Molecular modeling techniques allow researchers to predict how different modifications at its core structure will influence biological activity, enabling more efficient virtual screening and experimental design. This synergy between experimental synthesis and computational analysis has been instrumental in uncovering new opportunities for this versatile compound.
The synthesis of 3-Chloro-2-(difluoromethyl)-5-iodo-4-methoxypyridine itself presents an interesting challenge due to its complex substitution pattern. However, recent methodologies have streamlined its preparation through multi-step synthetic routes that highlight modern techniques such as transition-metal catalysis and flow chemistry. These advancements not only improve yield but also enhance scalability for industrial applications.
In conclusion,3-Chloro-2-(difluoromethyl)-5-iodo-4-methoxypyridine (CAS No. 1806871-92) represents a cornerstone compound in medicinal chemistry and chemical biology. Its unique structural attributes enable diverse functionalization strategies that are pivotal for developing innovative solutions across multiple industries. As research continues to uncover new therapeutic targets and synthetic methodologies,3-Chloro - 2 -(difluoromethyl) - 5 - iodo - 4 - methoxypyridine will undoubtedly remain at forefrontof scientific discovery.
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